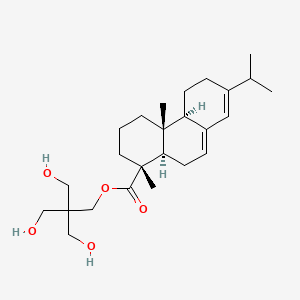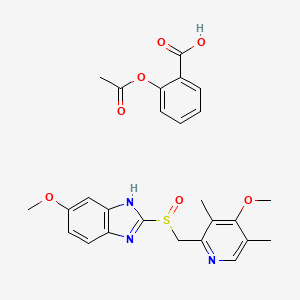![molecular formula C38H52N10O7 B12780943 2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate CAS No. 104715-85-7](/img/structure/B12780943.png)
2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate typically involves multiple steps, including the formation of the purine ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards for research and application.
化学反応の分析
Types of Reactions
2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
科学的研究の応用
2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methoxyethanol: Known for its use as a solvent and in chemical synthesis.
Metadoxine: Used in the treatment of alcohol intoxication and liver disease.
Uniqueness
2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate stands out due to its unique chemical structure, which allows for specific interactions with biological molecules. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
104715-85-7 |
|---|---|
分子式 |
C38H52N10O7 |
分子量 |
760.9 g/mol |
IUPAC名 |
2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate |
InChI |
InChI=1S/2C19H25N5O3.H2O/c2*1-3-4-5-14-6-8-15(9-7-14)21-19-22-17-16(18(23-19)26-2)20-12-24(17)13-27-11-10-25;/h2*6-9,12,25H,3-5,10-11,13H2,1-2H3,(H,21,22,23);1H2 |
InChIキー |
UHRBSLHSONYISD-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)N=CN3COCCO.CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)N=CN3COCCO.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


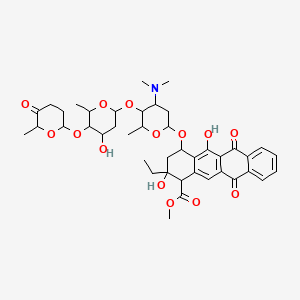
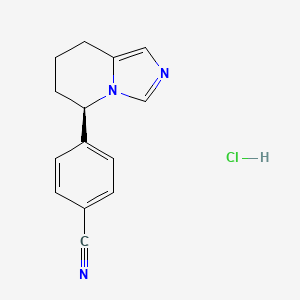
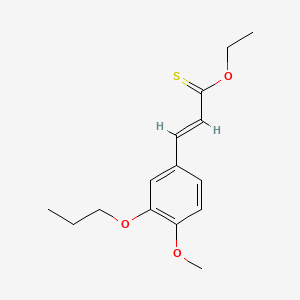


![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)


![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)
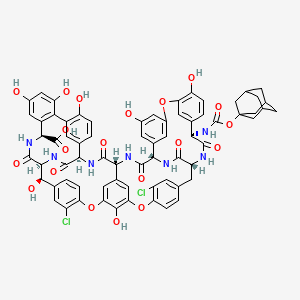

![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
